4-butoxy-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide
Overview
Description
4-butoxy-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is a synthetic organic compound that features a benzamide core substituted with a butoxy group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Alkylation: The prop-2-en-1-yl group is introduced through an alkylation reaction.
Amidation: The benzamide core is formed by reacting the appropriate benzoyl chloride with an amine.
Butoxylation: The butoxy group is introduced via an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group.
Reduction: Reduction reactions can target the nitro groups if present.
Substitution: The benzamide core can participate in substitution reactions, especially electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Oxidized derivatives of the prop-2-en-1-yl group.
Reduction: Reduced forms of any nitro groups present.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Could be used in the production of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring could play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazino)ethyl)benzamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
4-butoxy-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is unique due to the presence of the tetrazole ring and the prop-2-en-1-yl group, which can impart distinct chemical and biological properties compared to other benzamide derivatives. The combination of these functional groups can influence the compound’s reactivity, binding affinity, and overall stability.
Properties
IUPAC Name |
4-butoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-3-5-11-22-13-8-6-12(7-9-13)14(21)16-15-17-19-20(18-15)10-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,16,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLMKEIWSIGMGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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